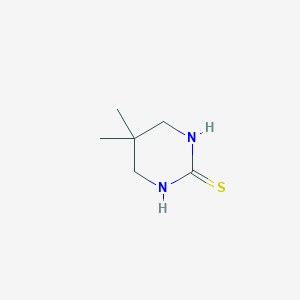

5,5-dimethyltetrahydropyrimidine-2(1H)-thione

描述

属性

IUPAC Name |

5,5-dimethyl-1,3-diazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c1-6(2)3-7-5(9)8-4-6/h3-4H2,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMZDJBZXJJJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=S)NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397604 | |

| Record name | 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82175-38-0 | |

| Record name | 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione typically involves the reaction of neopentyldiamine with guanidine hydrohalide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and purity.

化学反应分析

Types of Reactions

5,5-Dimethyltetrahydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

科学研究应用

5,5-Dimethyltetrahydropyrimidine-2(1H)-thione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic and optical properties

作用机制

The mechanism of action of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA and RNA, affecting their function and stability .

相似化合物的比较

Reactivity Trends:

- Thione Group : Participates in oxidation (to sulfoxides/sulfones) and nucleophilic substitution reactions (e.g., with halides or amines) . Methyl and chloro substituents modulate electrophilicity at the thione sulfur.

- Amino and Imino Groups: Enhance solubility and enable interactions with biological targets (e.g., enzyme active sites) .

Physicochemical and Crystallographic Properties

- Crystallinity: Pyrazine-2(1H)-thione exhibits strong N–H···N and C–H···S hydrogen bonds, forming layered structures (monoclinic P21/m, a = 5.6113 Å, b = 6.4370 Å) .

- Solubility: Methyl and amino substituents improve solubility in ethanol and DMSO, whereas chloro groups enhance crystallinity but reduce polar solvent compatibility .

生物活性

5,5-Dimethyltetrahydropyrimidine-2(1H)-thione (CAS No. 82175-38-0) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyrimidine ring with a thione functional group, contributing to its unique reactivity and biological properties. The molecular formula is , and it exhibits characteristics typical of thioketones, which can influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 75 |

| Pseudomonas aeruginosa | 16 | 90 |

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antiviral Activity

In addition to its antibacterial properties, studies have shown that derivatives of tetrahydropyrimidines, including this compound, can inhibit the replication of viruses such as HIV. The mechanism involves interaction with viral reverse transcriptase, which is crucial for viral replication. For instance, a study highlighted that certain derivatives demonstrated inhibitory concentrations as low as 30 nM against HIV-1 replication in vitro .

Antitumor Activity

The compound has also been investigated for its potential anticancer effects. A study involving various synthesized pyrimidine derivatives revealed that some exhibited significant cytotoxicity against human cancer cell lines such as AGS (gastric adenocarcinoma) and HCT-116 (colon cancer). The results indicated that the thione group might enhance the interaction with cellular targets involved in proliferation and apoptosis pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thione moiety may act as a competitive inhibitor for enzymes involved in metabolic pathways.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells or cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- A comparative evaluation of synthetic N-heterocycles demonstrated that derivatives of tetrahydropyrimidines showed promising antibacterial effects against both resistant and non-resistant strains of Acinetobacter baumannii .

- Research on novel thiourea and pyrimidine derivatives highlighted their potential as antitumor agents, with some compounds showing efficacy comparable to standard chemotherapeutics like Doxorubicin .

常见问题

Q. What are the established synthetic routes for 5,5-dimethyltetrahydropyrimidine-2(1H)-thione derivatives, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via two primary routes:

- Route 1 (Thiourea Cyclization): React 1,3-diaminopropane with carbon disulfide in H₂O/EtOH at 0–5°C, followed by reflux for 12 hours. Purification involves recrystallization from ethanol, yielding the thione derivative .

- Route 2 (Biginelli-like Condensation): Substituted anilines react with potassium thiocyanate (KSCN) and 4-methylpent-3-en-2-one (an aldol condensation product of acetone) at 50–60°C for 3–5 hours. Yields range from 81% to 92%, depending on substituent steric/electronic effects. For example, 1-(2-chlorophenyl) derivatives achieve 92% yield, while dichloro-substituted analogs yield 81% due to increased steric hindrance .

Key Considerations:

- Solvent Choice: Acetone or ethanol enhances solubility and facilitates cyclization.

- Purification: Recrystallization from ethanol or ice-water ensures high purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy:

- ¹H-NMR: Identifies NH protons (δ 7.2–8.0 ppm) and aromatic/alkyl substituents. For example, 1-(2-chlorophenyl) derivatives show a singlet at δ 1.24–1.41 ppm for three methyl groups .

- ¹³C-NMR: Confirms thiocarbonyl (C=S) resonance at δ 183–187 ppm .

- IR Spectroscopy: Detects N–H stretches (3320–3401 cm⁻¹) and C=S vibrations (1645–1697 cm⁻¹) .

- X-ray Crystallography: Resolves intermolecular interactions (e.g., S···H–N hydrogen bonds) and confirms chair conformations in the tetrahydropyrimidine ring .

Q. How do intermolecular interactions in this compound derivatives influence crystal packing and stability?

Methodological Answer: Single-crystal X-ray analysis reveals:

- S···H–N Hydrogen Bonds: Stabilize supramolecular dimers with bond distances of 3.35–3.45 Å. For example, 1-(2-chlorophenyl) derivatives form dimers via S···H–N interactions, contributing to a melting point of 123–124°C .

- π-Stacking: Aromatic substituents (e.g., 4-methoxyphenyl) enable edge-to-face π-interactions, enhancing thermal stability .

Research Implications:

- Modify substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe) to tune lattice energy and solubility.

Q. How can synthetic yields of dihydropyrimidine-2(1H)-thione derivatives be optimized despite contradictory data from similar routes?

Methodological Answer: Contradictions in yields (e.g., 81% vs. 92% for chloro vs. dichloro derivatives) arise from:

- Steric Effects: Bulky substituents (e.g., 2,3-dichlorophenyl) hinder cyclization, reducing yields.

- Reaction Monitoring: Use TLC (Rf 0.31–0.33) to track reaction progress and adjust heating duration (3–5 hours) .

- Purification: Ethanol recrystallization improves purity without significant yield loss.

Experimental Design Tip:

- Conduct parallel reactions with incremental temperature increases (50°C → 60°C) to identify optimal conditions for sterically hindered substrates.

Q. What methodologies are employed to evaluate the biological activity of this compound analogs?

Methodological Answer:

- Antibacterial Assays:

- Agar Diffusion: Test derivatives (e.g., thiazolo[4,5-d]pyrimidines) against Staphylococcus aureus and Escherichia coli at 100 µg/mL. Minimum inhibitory concentrations (MICs) are determined via broth dilution .

- Structure-Activity Relationships (SAR): Chloro substituents enhance activity due to increased lipophilicity, while methoxy groups reduce efficacy .

Q. How do substituents on the phenyl ring affect the electronic and steric properties of dihydropyrimidine-2(1H)-thiones?

Methodological Answer:

- Electronic Effects:

- Electron-withdrawing groups (Cl, NO₂) increase electrophilicity at C=S, enhancing reactivity in alkylation or nucleophilic substitution .

- Electron-donating groups (OMe, CH₃) stabilize the thione tautomer, confirmed by downfield ¹H-NMR shifts for NH protons .

- Steric Effects:

- Ortho-substituents (e.g., 2-chloro) distort the pyrimidine ring, reducing planarity and altering hydrogen-bonding patterns .

Experimental Validation:

- Compare IR C=S stretches: Electron-deficient derivatives show higher wavenumbers (1694 cm⁻¹) due to increased bond order .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。